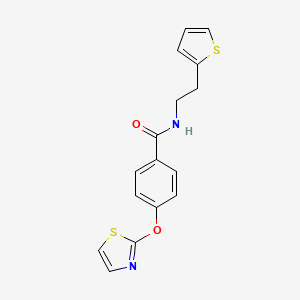

![molecular formula C18H11Cl2N3 B2778358 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 507273-41-8](/img/structure/B2778358.png)

4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

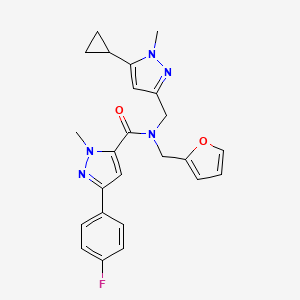

4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound characterized by its pyrrolopyrimidine core structure, which is substituted with chlorine and phenyl groups

Mecanismo De Acción

Target of Action

The primary targets of 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These kinases play crucial roles in cellular communication, cell division, and death, and their dysregulation can lead to diseases such as cancer .

Mode of Action

This compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The compound’s interaction with its targets leads to the inhibition of these kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of the aforementioned kinases disrupts several biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt the JAK-STAT signaling pathway, which is involved in cell division and death and in tumor formation processes . Similarly, the inhibition of phosphatidylinositol-3 kinase can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of abnormal cells, such as cancer cells . By inhibiting the kinases that regulate cell growth and division, the compound can prevent the uncontrolled growth of cells that leads to the formation of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining the compound’s efficacy .

Análisis Bioquímico

Biochemical Properties

4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It is a versatile chemical compound with diverse properties, making it valuable in the synthesis of complex organic compounds . It is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Cellular Effects

In vitro studies have shown that derivatives of this compound have significant cytotoxic activities against various human cancer cell lines . For instance, certain compounds were found to be most active toward MCF7 cells with IC50 values in the nanomolar range . These compounds exerted significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound is largely attributed to its ability to inhibit kinase activity . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Temporal Effects in Laboratory Settings

Long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin . Therefore, it is crucial to strictly adhere to relevant safety precautions during production, storage, transportation, and usage to prevent potential safety hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole derivatives with chlorinated phenyl compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyrimidine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors or dyes. Its unique chemical properties make it suitable for applications requiring high stability and specificity.

Comparación Con Compuestos Similares

4-Chlorophenol

Acetamide, N-(4-chlorophenyl)-

Methanone, (4-chlorophenyl)phenyl-

Uniqueness: 4-Chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its complex pyrrolopyrimidine core and the presence of multiple chlorine and phenyl substituents. This structural complexity allows for a wider range of chemical modifications and applications compared to simpler compounds.

Propiedades

IUPAC Name |

4-chloro-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUVKJDUQQRNAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2778275.png)

![N'-[2-(4-methoxyphenyl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2778282.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2778284.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2778286.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/new.no-structure.jpg)

![5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)